Isoxazole, 3-bromo-5-(4-bromophenyl)-4,5-dihydro-
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Overview
Description
Isoxazole, 3-bromo-5-(4-bromophenyl)-4,5-dihydro- is a derivative of isoxazole, a five-membered heterocyclic compound containing one oxygen and one nitrogen atom in the ring. Isoxazole derivatives are known for their significant biological activities and are commonly found in many commercially available drugs .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of isoxazole derivatives typically involves the (3 + 2) cycloaddition reaction of an alkyne (acting as a dipolarophile) and nitrile oxide (acting as the dipole) . This reaction can be catalyzed by various metal catalysts such as copper (I) or ruthenium (II), although metal-free synthetic routes are also being explored to avoid the drawbacks associated with metal-catalyzed reactions .
Industrial Production Methods
Industrial production methods for isoxazole derivatives often involve the use of microwave-assisted synthesis, which can significantly reduce reaction times and improve yields . The use of eco-friendly and sustainable synthetic strategies is also being emphasized in recent research .
Chemical Reactions Analysis
Types of Reactions
Isoxazole, 3-bromo-5-(4-bromophenyl)-4,5-dihydro- can undergo various types of chemical reactions, including:
Oxidation: The isoxazole ring can be oxidized to form oxazole derivatives.
Reduction: Reduction reactions can lead to the formation of dihydroisoxazole derivatives.
Substitution: Halogen substitution reactions can occur, leading to the formation of various substituted isoxazole derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as halogenating agents like bromine or chlorine.
Major Products
The major products formed from these reactions include various substituted isoxazole derivatives, which can have significant biological activities .
Scientific Research Applications
Isoxazole, 3-bromo-5-(4-bromophenyl)-4,5-dihydro- has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an antioxidant and anti-aging agent.
Medicine: Investigated for its potential as an anticancer, antibacterial, and antimicrobial agent.
Industry: Used in the development of new materials and nanocatalysts.
Mechanism of Action
The mechanism of action of isoxazole, 3-bromo-5-(4-bromophenyl)-4,5-dihydro- involves its interaction with various molecular targets and pathways. The compound can bind to specific biological targets based on its chemical structure, leading to various biological effects . For example, it can act as an inhibitor of certain enzymes or receptors, leading to its potential use as a therapeutic agent .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to isoxazole, 3-bromo-5-(4-bromophenyl)-4,5-dihydro- include:
- 5-(Bromomethyl)-3-(4-bromophenyl)isoxazole
- 5-(Bromomethyl)-3-phenylisoxazole
- 5-(Bromomethyl)-3-(4-chlorophenyl)isoxazole
Uniqueness
Isoxazole, 3-bromo-5-(4-bromophenyl)-4,5-dihydro- is unique due to its specific substitution pattern, which can lead to distinct biological activities and chemical reactivity compared to other isoxazole derivatives .
Properties
CAS No. |
1256364-59-6 |
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Molecular Formula |
C9H7Br2NO |
Molecular Weight |
304.97 g/mol |
IUPAC Name |
3-bromo-5-(4-bromophenyl)-4,5-dihydro-1,2-oxazole |
InChI |
InChI=1S/C9H7Br2NO/c10-7-3-1-6(2-4-7)8-5-9(11)12-13-8/h1-4,8H,5H2 |
InChI Key |
ZOSPTDFKBRXQHC-UHFFFAOYSA-N |
Canonical SMILES |
C1C(ON=C1Br)C2=CC=C(C=C2)Br |
Origin of Product |
United States |
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